5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione
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Overview
Description
5-[(Benzylamino)methyl]-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are widely found in nature and have significant biological and pharmacological importance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione typically involves the reaction of barbituric acid with benzylamine under specific conditions. One common method involves the use of a one-pot reaction where primary amines, such as benzylamine, react with barbituric acid in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzylamino)methyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, where different nucleophiles replace the benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-[(Benzylamino)methyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its antiviral and anticancer properties. It has shown potential in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound has been shown to inhibit kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth and differentiation. The inhibition of kinases can lead to the suppression of viral replication and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(2-(Alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione: Similar in structure but with different substituents, leading to varied biological activities.
5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives: These compounds share a similar core structure but differ in their substituents and overall biological activity.
Uniqueness
5-[(Benzylamino)methyl]-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential antiviral and anticancer activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
5-[(benzylamino)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c16-11-10(8-14-12(17)15-11)7-13-6-9-4-2-1-3-5-9/h1-5,8,13H,6-7H2,(H2,14,15,16,17) |
InChI Key |
KLBRHONMLXOHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CNC(=O)NC2=O |
Origin of Product |
United States |
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